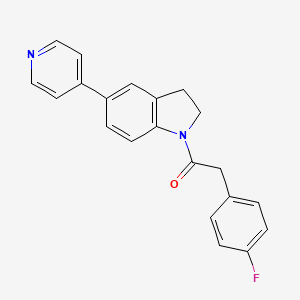

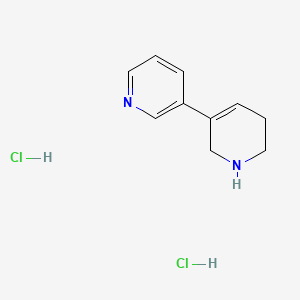

(E)-3-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-6-(tert-butyl)-1,2,4-triazin-5(4H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-3-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-6-(tert-butyl)-1,2,4-triazin-5(4H)-one is a useful research compound. Its molecular formula is C21H23N5O2 and its molecular weight is 377.448. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Heterocyclic Compounds and Biological Significance

Triazine derivatives, including (E)-3-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-6-(tert-butyl)-1,2,4-triazin-5(4H)-one, represent a notable class of heterocyclic compounds in medicinal chemistry due to their broad spectrum of biological activities. Triazines have been synthesized and evaluated across different models, showing promising outcomes as antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal agents. This wide range of pharmacological activities positions the triazine nucleus as a significant core moiety for researchers aiming to develop future drugs (Verma, Sinha, & Bansal, 2019).

Antitumor Activities of Triazine Derivatives

The exploration of 1,2,3-triazines and their benzo- and hetero-fused derivatives up to 2016 reveals their substantial antitumor properties alongside antibacterial, antifungal, antiviral, antiproliferative, analgesic, and anti-inflammatory activities. The simplicity of synthesis combined with significant efficacy highlights the potential of these molecules as scaffolds for antitumor compound development (Cascioferro et al., 2017).

Synthetic Phenolic Antioxidants and Toxicity

Recent studies on synthetic phenolic antioxidants (SPAs), including those related to triazine derivatives, have focused on their environmental occurrence, human exposure, and toxicity. SPAs like BHT and DBP have been detected in various environmental matrices and human samples. Research suggests that some SPAs may exhibit hepatic toxicity, endocrine-disrupting effects, or carcinogenic potential. Future studies are encouraged to investigate SPAs' contamination, environmental behaviors, and toxicity effects, especially on infants, aiming for the development of SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Eco-friendly Synthesis and Importance

The eco-friendly synthesis of 1,2,4-triazine derivatives, including the compound of interest, demonstrates the environmental and sustainable approach to producing these compounds. The historical and ongoing research into 1,2,4-triazines underlines their significance due to various structural modifications that lead to diverse biological activities. The engagement in the eco-friendly synthesis of these derivatives aligns with green chemistry principles, emphasizing the importance of developing sustainable and environmentally benign methods in pharmaceutical research (Rani & Kumari, 2020).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-3-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-6-(tert-butyl)-1,2,4-triazin-5(4H)-one involves the condensation of 4-(benzyloxy)benzaldehyde with hydrazine hydrate to form 2-(4-(benzyloxy)benzylidene)hydrazine. This intermediate is then reacted with tert-butyl isocyanate to form the desired product.", "Starting Materials": [ "4-(benzyloxy)benzaldehyde", "hydrazine hydrate", "tert-butyl isocyanate" ], "Reaction": [ "Step 1: Condensation of 4-(benzyloxy)benzaldehyde with hydrazine hydrate to form 2-(4-(benzyloxy)benzylidene)hydrazine.", "Step 2: Reaction of 2-(4-(benzyloxy)benzylidene)hydrazine with tert-butyl isocyanate to form (E)-3-(2-(4-(benzyloxy)benzylidene)hydrazinyl)-6-(tert-butyl)-1,2,4-triazin-5(4H)-one." ] } | |

Numéro CAS |

538336-27-5 |

Formule moléculaire |

C21H23N5O2 |

Poids moléculaire |

377.448 |

Nom IUPAC |

6-tert-butyl-3-[(2E)-2-[(4-phenylmethoxyphenyl)methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one |

InChI |

InChI=1S/C21H23N5O2/c1-21(2,3)18-19(27)23-20(26-24-18)25-22-13-15-9-11-17(12-10-15)28-14-16-7-5-4-6-8-16/h4-13H,14H2,1-3H3,(H2,23,25,26,27)/b22-13+ |

Clé InChI |

MVTBZJJWECNJCV-LPYMAVHISA-N |

SMILES |

CC(C)(C)C1=NN=C(NC1=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl N-(1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2,3-dihydro-1H-inden-2-yl)carbamate](/img/structure/B2625306.png)

![N4-(4-chlorophenyl)-N6-(furan-2-ylmethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2625314.png)

![N-(1-cyanocycloheptyl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2625316.png)

![Ethyl 4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2625322.png)

![3-(4-Chlorobenzyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2625327.png)

![3-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-3-ol dihydrochloride](/img/structure/B2625328.png)